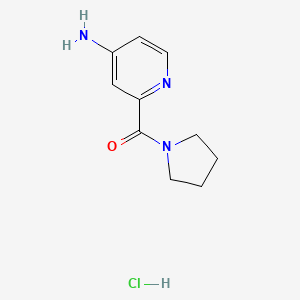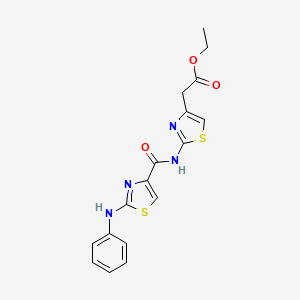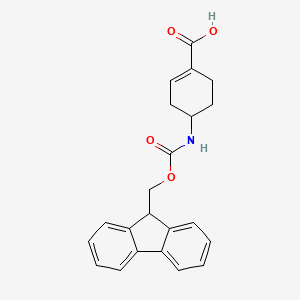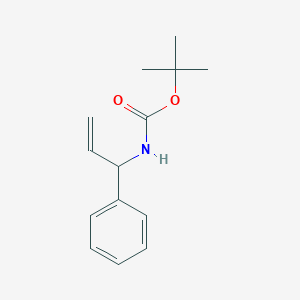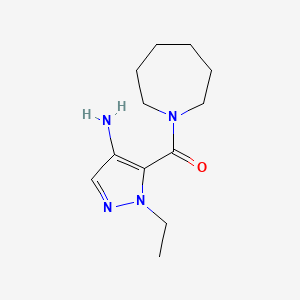
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine, also known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system.
Mecanismo De Acción
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the CB1 receptor by 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation (Huffman et al., 2005).
Biochemical and Physiological Effects
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been shown to have a range of biochemical and physiological effects. In a study by Zhang et al. (2015), 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine was found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a mouse model of acute lung injury. 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a rat model of cerebral ischemia (Sun et al., 2015). In addition, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been shown to decrease the levels of nociceptive peptides such as substance P and calcitonin gene-related peptide (CGRP) in a rat model of neuropathic pain (Jhaveri et al., 2008).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in lab experiments is its selectivity for the CB1 receptor, which allows for the study of the specific effects of CB1 activation. However, one limitation of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is its potential off-target effects, as it has been shown to also activate the CB2 receptor at high concentrations (Huffman et al., 2005). In addition, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. One area of research is the development of more selective CB1 agonists that do not have off-target effects. Another area of research is the investigation of the potential therapeutic applications of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. In addition, more research is needed to fully understand the biochemical and physiological effects of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine and its potential advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-5-amine with 6-bromohexanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide to form the final product, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. This synthesis method has been described in detail in a research paper by Lan et al. (2006).
Aplicaciones Científicas De Investigación
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In a study by Zhang et al. (2015), 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine was found to have anti-inflammatory effects in a mouse model of acute lung injury. Another study by Kozela et al. (2015) demonstrated that 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has neuroprotective effects in a mouse model of multiple sclerosis. 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has also been shown to have analgesic effects in a rat model of neuropathic pain (Jhaveri et al., 2008).
Propiedades
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNIHPWERDMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)
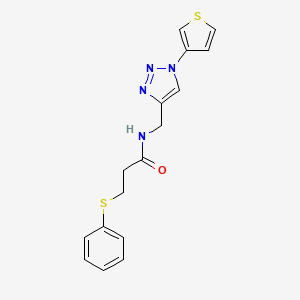
![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)
![3-(benzenesulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2523840.png)
![Tert-butyl N-ethyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]methyl]carbamate](/img/structure/B2523841.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)

